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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
magnetic patterning of CrPt3 thin films using ion irradiation. This technique offers a powerful
method for creating high-density, planar magnetic nanostructures without altering the surface
topography, which is crucial for applications such as bit-patterned media in next-generation
data storage.

Principle of lon Irradiation Patterning of CrPt3

The magnetic patterning of CrPt3 films relies on a localized, ion-induced phase transition. The
as-prepared CrPt3 film exists in a chemically ordered L12 phase, which exhibits ferrimagnetism
and strong perpendicular magnetic anisotropy.[1][2] Upon irradiation with ions, the crystal
structure is locally transformed into a chemically disordered Al phase, which is paramagnetic.
[1][2] This allows for the creation of magnetically active regions (unirradiated L12 phase) within
a non-magnetic matrix (irradiated A1 phase), effectively patterning the magnetic landscape of
the film without physical etching.

The key advantages of this method include:

e Planar Surface: Unlike conventional etching techniques, ion irradiation does not alter the
surface topography, resulting in a smooth and planar surface.[1][2]
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» High Resolution: The process allows for the fabrication of magnetic nanostructures with
dimensions down to the sub-100 nm scale.[2][3]

» Magnetic Isolation: The irradiated, paramagnetic regions effectively isolate the magnetic bits,
reducing exchange coupling between adjacent nanodots.[1][3]

Experimental Protocols

This section details the key experimental procedures for patterning CrPt3 films using ion
irradiation.

CrPt3 Film Deposition and Ordering

A common method to obtain the desired L12 ordered CrPt3 phase is through the post-
annealing of Cr/Pt multilayers.

Protocol:

o Substrate Preparation: Begin with a thermally oxidized silicon substrate (e.g., with a 500 nm
SiO2 layer).

o Multilayer Deposition:
o Use a magnetron sputtering system to deposit alternating layers of Cr and Pt.
o Atypical multilayer stack consists of [Cr (0.4 nm)/Pt (1.5-1.7 nm)]10.[1]

o Capping layers, such as a thin SiO2 layer (e.g., 2 nm), can be deposited to protect the
film.[2]

e Annealing for Ordering:
o Transfer the deposited multilayer film to a vacuum furnace.

o Anneal the sample at 850 °C for 15 minutes in a high vacuum environment (< 3 x 10-4 Pa)
to induce the phase transformation to the L12 ordered CrPt3.[1]

Lithographic Masking for Patterning
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An etch mask is required to define the areas that will be protected from ion irradiation. Electron
beam lithography is a common technique for creating high-resolution patterns.

Protocol:

e Resist Coating: Spin-coat a layer of positive-tone electron beam resist (e.g., ZEP520A, 50
nm thickness) onto the surface of the annealed CrPt3 film.[1]

o Electron Beam Exposure: Use an electron beam lithography system to write the desired
pattern into the resist. The exposed areas will be removed in the subsequent development
step.

» Development: Develop the resist by immersing the sample in a suitable developer solvent
(e.g., Xylene for ZEP520A) to remove the exposed regions, revealing the underlying CrPt3
film.[1]

lon Irradiation

The patterned sample is then subjected to ion irradiation to render the exposed regions
paramagnetic.

Protocol:

e |on Source: Utilize a broad-beam ion source. Common choices of ions include Kr+ and Ar+.

[11[2]
e Irradiation Parameters:
o lon Energy: A typical acceleration voltage is 30 keV for Kr+ ions.[1]

o lon Dose: A dose of approximately 2 x 10714 ions/cm”2 is sufficient to completely
suppress the magnetization in the exposed CrPt3 regions.[1][4]

« Irradiation Process: Mount the sample in the ion irradiation chamber and expose the entire
surface to a uniform ion beam. The resist mask will protect the underlying CrPt3 from the ion
beam.
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Mask Removal and Final Pattern

The final step is to remove the remaining resist to reveal the magnetically patterned CrPt3 film.
Protocol:

e Resist Stripping: Use an oxygen plasma in a reactive ion etching (RIE) system to remove the
remaining resist mask.[1]

o Characterization: The resulting planar, magnetically patterned CrPt3 film can then be
characterized using techniques such as Magnetic Force Microscopy (MFM) to visualize the
magnetic domains and Vibrating Sample Magnetometry (VSM) or an Alternating Gradient
Magnetometer (AGM) to measure the macroscopic magnetic properties.

Quantitative Data

The following tables summarize the key quantitative data from the literature on the ion
irradiation of CrPt3 films.

Table 1: lon Irradiation Parameters and Their Effects

lon Energy lon Dose Effect on
lon Type . Reference
(keV) (ionslcm?) CrPt3
Complete
Kr+ 30 2x10M4 suppression of [1][4]

magnetization

Complete
Ar+ 14 1x 10714 suppression of [2][3]

magnetization

Significant
reduction in

Kr+ 30 1x10M4 o [4]
magnetization

and coercivity

Table 2: Magnetic Properties of As-Prepared and Irradiated CrPt3 Films
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As-Prepared (L12

Irradiated (Al

Property Reference
Phase) Phase)

Magnetic Order Ferrimagnetic Paramagnetic [1112]
Perpendicular

) ~5 x 1076 erg/cc ~0 [1114]
Anisotropy (Ku)
Coercivity (Hc) ~5.5 kOe ~0 [1]
Saturation Decreases with ion 0 4]
Magnetization (Ms) dose

Table 3: Properties of Patterned CrPt3 Nanodots
L Switching Field
. Average Switching o

Nanodot Size (nm) Distribution (AHsf)  Reference

Field (Hsf) (kOe)

(kOe)

220 6.5 6.8 [1]
150 8.5 3.6 [1]
65 9.2 2.8 [1]
Clear magnetic B
90 x 90 Not specified [2][3]
contrast
Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step process for creating magnetically patterned

CrPt3 films using ion irradiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Patterning CrPt3
Films via lon Irradiation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15483342#ion-irradiation-for-patterning-crpt3-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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